Z-Asp(OBzl)-OH is a protected amino acid, meaning specific functional groups are masked to control reactivity during peptide chain assembly. The "tert-butoxycarbonyl" (Boc) group protects the amino group, while the "benzyloxy" (Bz) group protects the hydroxyl group on the side chain. This protection scheme allows for the selective formation of peptide bonds between Z-Asp(OBzl)-OH and other amino acids. Researchers can then deprotect the molecule under specific conditions to obtain the final peptide product. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:
The (S) configuration of Z-Asp(OBzl)-OH denotes its chirality, meaning it has a non-superimposable mirror image. This property makes it valuable for synthesizing enantiomerically pure peptides, which are crucial in drug development and biological studies. Researchers can utilize Z-Asp(OBzl)-OH as a starting material to create peptides with a specific handedness, essential for their biological function. Source: Li, G., & Seebach, D. (2007). Chemoselective Ligation Strategies in Peptide Synthesis. The Chemical Record, 7(2), 222-237. doi:10.1002/chin.200620242: )
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group and a tert-butoxycarbonyl amino group attached to a butanoic acid backbone. Its molecular formula is C₁₆H₂₃NO₅, and it has a molar mass of approximately 309.36 g/mol . This compound is notable for its chirality, as indicated by the (S) configuration, which plays a crucial role in its biological activity and interactions.
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid exhibits biological activities that may include:
The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves several key steps:
This compound has several applications in research and industry:
Interaction studies involving (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid focus on its binding affinity and activity with various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | Contains an additional phenyl group | Enhanced lipophilicity may improve membrane permeability |
(R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid | Enantiomer of the target compound | Different biological activity due to chirality |
(S)-2-Amino-4-(benzyloxy)butanoic acid | Lacks tert-butoxycarbonyl protection | More reactive due to free amine |
This comparison highlights the uniqueness of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid, particularly its protective groups that allow for selective reactivity and potential applications in drug design.